An In-Depth Technical Guide to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9)
An In-Depth Technical Guide to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 80194-68-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Pivotal Building Block in Modern Chemistry
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, identified by the CAS number 80194-68-9, is a halogenated pyridine derivative that has emerged as a critical structural motif in the realms of agrochemicals and pharmaceuticals. The strategic placement of a chlorine atom, a trifluoromethyl group, and a carboxylic acid function on the pyridine ring bestows upon this molecule a unique combination of reactivity and physicochemical properties. This guide, intended for the discerning researcher and development scientist, aims to provide a comprehensive technical overview of this compound, from its synthesis and properties to its applications and handling, thereby empowering its effective utilization in research and development endeavors.
Physicochemical Properties: A Data-Driven Profile
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in synthesis and formulation. The properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid are summarized in the table below. The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the carboxylic acid and the overall electronic nature of the pyridine ring.
| Property | Value | Source(s) |
| CAS Number | 80194-68-9 | [1] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |
| Molecular Weight | 225.55 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 125 - 127 °C | [3] |
| Boiling Point | 269.6 °C at 760 mmHg | [2] |
| Density | 1.603 g/cm³ (Predicted) | [2] |
| pKa | 9.99 ± 0.46 (Predicted) | [3] |
| LogP | 2.452 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |
| InChIKey | HXRMCZBDTDCCOP-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C=NC(=C1Cl)C(=O)O)C(F)(F)F | [4] |
The Synthetic Pathway: From Precursor to Product
The most prevalent synthetic route to 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid involves the carboxylation of its precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)[5][6]. This precursor is itself a significant industrial intermediate, synthesized from various starting materials, including 3-picoline[5]. The final carboxylation step is a critical transformation that introduces the carboxylic acid functionality, unlocking the potential for further derivatization.
Conceptual Synthesis Workflow
The overall synthetic strategy can be visualized as a multi-step process, culminating in the formation of the target carboxylic acid.
Caption: Generalized synthetic workflow from 3-picoline to the target carboxylic acid.
Experimental Protocol: Carboxylation of 2,3-dichloro-5-(trifluoromethyl)pyridine
While specific industrial protocols are often proprietary, a general and effective method for the carboxylation of aryl halides involves organometallic intermediates, such as Grignard or organolithium reagents, followed by quenching with carbon dioxide.
Disclaimer: This protocol is a representative example based on established chemical principles. Researchers should conduct their own risk assessment and optimization.
Step 1: Formation of the Organometallic Intermediate
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To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas (e.g., argon or nitrogen) inlet, add magnesium turnings (1.1 equivalents).
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Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
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In the dropping funnel, prepare a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equivalent) in the same anhydrous solvent.
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Add a small portion of the pyridine solution to the magnesium suspension. Gentle heating or the addition of a small crystal of iodine may be necessary to initiate the Grignard reaction.
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Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining pyridine solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
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Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
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Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution onto an excess of crushed dry ice.
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Allow the reaction mixture to slowly warm to room temperature.
Step 3: Work-up and Purification
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3.
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Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Applications in Agrochemicals: A Cornerstone for Crop Protection
The primary and most well-documented application of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is as a pivotal intermediate in the synthesis of modern fungicides[2]. Its structural features are integral to the biological activity of the final products.
Key Agrochemicals Derived from this Intermediate:
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Fluopyram: A broad-spectrum fungicide and nematicide, fluopyram is a succinate dehydrogenase inhibitor (SDHI). The 3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide moiety is a key component of its structure[7].
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Fluopicolide: This fungicide is effective against oomycete diseases. The synthesis of fluopicolide also utilizes the 3-chloro-5-(trifluoromethyl)pyridine scaffold[8].
Metabolic Fate and Phytotoxicity
Interestingly, 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is also a known metabolite of the fungicide fluopyram. Studies have shown that this metabolite can accumulate in certain plants, such as grapevines, and may exhibit phytotoxic effects, leading to growth disorders[5]. This underscores the importance of understanding the complete lifecycle of agrochemicals, from application to degradation.
Emerging Roles in Pharmaceutical Research
While its role in agrochemicals is well-established, the utility of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid and its derivatives is also being explored in the pharmaceutical sector. The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.
The carboxylic acid functionality serves as a versatile handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of a wide chemical space in the search for novel therapeutic agents. While specific, marketed drugs containing this exact fragment are not yet prevalent, a review of patent literature reveals its incorporation into a variety of experimental compounds.
Caption: Key application areas of the title compound and its derivatives.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid. The available safety data indicates that this compound should be handled with care in a well-ventilated laboratory environment.
Hazard Identification:
Based on available safety data sheets, the compound is classified with the following hazards[9]:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
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Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
For detailed safety information, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Tool for Chemical Innovation
3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid stands as a testament to the power of strategic molecular design. Its unique combination of functional groups has solidified its importance as a key building block in the development of highly effective agrochemicals. Furthermore, its potential in the pharmaceutical industry is an area of active investigation, promising new avenues for the discovery of novel therapeutics. For the synthetic chemist, this compound offers a versatile platform for the creation of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond.
References
- 1. 3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE-2-CARBOXYLIC ACID | CAS 80194-68-9 [matrix-fine-chemicals.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS#: 80194-18-9 [m.chemicalbook.com]
- 4. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-dichloro-5- trifluoromethyl pyridine [jubilantingrevia.com]
- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 9. georganics.sk [georganics.sk]
